molecular formula C16H13N5O3 B2701108 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034374-79-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2701108
CAS RN: 2034374-79-1
M. Wt: 323.312
InChI Key: ODISGXWLBAHTSA-UHFFFAOYSA-N
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Description

“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The compound was synthesized as part of a series of novel CDK2 targeting compounds . The exact synthesis process for this specific compound is not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and others, are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives, including structures related to N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds showed potential as anticancer agents against HCT-116 and MCF-7 cell lines and as anti-5-lipoxygenase agents, which is relevant for inflammatory diseases treatment (Rahmouni et al., 2016).

  • Antimicrobial Activity : Thienopyrimidine derivatives, which share a core structure with the compound , have been synthesized and tested for antimicrobial activity. These compounds exhibited significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Antiviral Activity : Certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides, related to the compound of interest, have been synthesized and evaluated for their antiviral activities. One of the compounds showed potent antiviral activity against vaccinia virus, suggesting the relevance of these structures in antiviral drug development (Goebel et al., 1982).

  • PET Imaging Agent for Neuroinflammation : A novel PET imaging agent, derived from pyrazolo[1,5-a]pyrimidine, was synthesized for imaging the IRAK4 enzyme in neuroinflammation contexts. This application demonstrates the utility of such compounds in developing diagnostic tools for neuroinflammatory diseases (Wang et al., 2018).

  • Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, structurally related to the compound , were synthesized and showed in vitro antitumor activities against different human cancer cell lines. These findings underscore the potential of pyrazolopyrimidine derivatives in cancer therapy research (Hafez et al., 2013).

Mechanism of Action

This compound is part of a series of novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The compound is part of a series of novel CDK2 inhibitors, which are being investigated for their potential in cancer treatment . The compound showed significant inhibitory activity, suggesting it may have potential for further investigations .

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-15(12-10-19-21-6-1-4-17-14(12)21)18-5-8-20-7-2-11-3-9-24-13(11)16(20)23/h1-4,6-7,9-10H,5,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISGXWLBAHTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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